
3-benzyl-2-(4-nitrophenyl)-2,3-dihydro-4H-1,3-benzothiazin-4-one
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Overview
Description
3-benzyl-2-(4-nitrophenyl)-2,3-dihydro-4H-1,3-benzothiazin-4-one is a heterocyclic compound that belongs to the class of benzothiazines This compound is characterized by the presence of a benzyl group, a nitrophenyl group, and a dihydrobenzothiazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-2-(4-nitrophenyl)-2,3-dihydro-4H-1,3-benzothiazin-4-one typically involves a multi-step process. One common method includes the condensation of 2-aminobenzenethiol with benzaldehyde to form 2-benzylidenebenzenethiol. This intermediate is then reacted with 4-nitrobenzoyl chloride under basic conditions to yield the target compound. The reaction conditions often involve the use of solvents such as ethanol or dichloromethane and catalysts like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of solid-phase catalysts and automated synthesis platforms can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-2-(4-nitrophenyl)-2,3-dihydro-4H-1,3-benzothiazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Tin(II) chloride, hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Sodium hydride, alkyl halides, dimethylformamide as solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzothiazines.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that benzothiazine derivatives often exhibit significant antibacterial properties. For instance, compounds similar to 3-benzyl-2-(4-nitrophenyl)-2,3-dihydro-4H-1,3-benzothiazin-4-one have shown effectiveness against various bacterial strains. A study demonstrated that related benzothiazine compounds displayed broad-spectrum antibacterial activity, making them candidates for drug development against resistant strains .
2. Anticancer Potential
The benzothiazine framework has been associated with anticancer properties. Derivatives have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. In vitro studies have highlighted the potential of these compounds to act on specific cancer cell lines, suggesting a pathway for further development into anticancer agents .
3. Anti-inflammatory Effects
Compounds within this class have also been studied for their anti-inflammatory properties. The presence of the nitrophenyl group can modulate inflammatory pathways, making these compounds suitable for treating conditions such as arthritis and other inflammatory diseases .
Materials Science Applications
1. Organic Electronics
The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its ability to form stable films can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research into the photophysical properties of related compounds has shown promise for their use in advanced electronic materials .
Biological Studies
1. Biochemical Probes
The compound's structure allows it to interact with various biological macromolecules, making it a valuable tool in biochemical research. Its potential as a probe for studying protein-ligand interactions has been highlighted in several studies, where it was used to elucidate mechanisms of action in biological systems .
Data Table: Summary of Biological Activities
Case Studies
-
Antimicrobial Efficacy Study
A study conducted on related benzothiazine compounds demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications at the benzyl position could enhance efficacy against resistant strains. -
Anticancer Activity Evaluation
In vitro assays on cancer cell lines treated with derivatives showed reduced viability and increased apoptosis rates compared to control groups. The mechanism was linked to the inhibition of specific signaling pathways involved in cell proliferation. -
Material Performance Assessment
Research into the use of these compounds in OLEDs revealed that films made from this compound exhibited superior light-emitting properties compared to traditional materials.
Mechanism of Action
The mechanism of action of 3-benzyl-2-(4-nitrophenyl)-2,3-dihydro-4H-1,3-benzothiazin-4-one involves its interaction with various molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The benzothiazine core can interact with enzymes and receptors, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-benzyl-4H-1,3-benzothiazin-4-one: Lacks the nitrophenyl group, resulting in different chemical reactivity and biological activity.
3-benzyl-2-(4-methylphenyl)-2,3-dihydro-4H-1,3-benzothiazin-4-one: Contains a methyl group instead of a nitro group, leading to variations in its pharmacological properties.
2-(4-nitrophenyl)-4H-1,3-benzothiazin-4-one: Lacks the benzyl group, affecting its overall stability and reactivity.
Uniqueness
3-benzyl-2-(4-nitrophenyl)-2,3-dihydro-4H-1,3-benzothiazin-4-one is unique due to the presence of both benzyl and nitrophenyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile applications in various fields of research and industry.
Biological Activity
3-Benzyl-2-(4-nitrophenyl)-2,3-dihydro-4H-1,3-benzothiazin-4-one (C21H16N2O3S) is a compound of interest due to its potential biological activities. This compound features a benzothiazine core, which is known for various pharmacological properties. The presence of nitrophenyl and benzyl groups enhances its structural diversity and may contribute to its biological effects.
Chemical Structure
The compound consists of three aromatic rings:
- Benzothiazine ring : A six-membered ring containing sulfur and nitrogen.
- Benzyl group : A phenyl group attached to a CH2 group.
- Nitrophenyl group : A phenyl ring substituted with a nitro group.
The structural formula can be represented as follows:
Synthesis
The synthesis of this compound typically involves the condensation of 1-(3-nitrophenyl)-N-phenylmethanimine with thiosalicylic acid in the presence of specific reagents such as T3P and pyridine. This method has been documented in literature, highlighting the importance of reaction conditions in obtaining high yields of the desired product .
Antioxidant Activity
Research indicates that benzothiazine derivatives exhibit significant antioxidant properties. The antioxidant activity is often measured using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). Studies have shown that compounds similar to this compound demonstrate substantial radical scavenging capabilities .
Compound | DPPH Inhibition (%) | ABTS Inhibition (%) |
---|---|---|
3-Benzyl-2-(4-nitrophenyl)-... | 64.5 - 81.0 (20 min) | 8 - 46 |
Standard (BHA) | >90 | >91 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Similar benzothiazine derivatives have shown effectiveness against various bacterial strains. The mechanism of action is believed to involve disruption of microbial cell membranes or inhibition of essential enzymes .
Anticancer Activity
Preliminary studies suggest that certain derivatives of benzothiazines exhibit anticancer activity against various cell lines, including HT-29 (colon cancer) and TK-10 (kidney cancer). The cytotoxicity profile indicates that these compounds may induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells .
Case Studies
- Antioxidant Efficacy : In a comparative study, the antioxidant activity of this compound was assessed against standard antioxidants like BHA. The results indicated that the compound possesses comparable or superior radical scavenging ability.
- Antimicrobial Testing : A series of tests against Gram-positive and Gram-negative bacteria demonstrated that derivatives containing the benzothiazine moiety showed promising results in inhibiting bacterial growth at low concentrations.
Properties
IUPAC Name |
3-benzyl-2-(4-nitrophenyl)-2H-1,3-benzothiazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3S/c24-20-18-8-4-5-9-19(18)27-21(16-10-12-17(13-11-16)23(25)26)22(20)14-15-6-2-1-3-7-15/h1-13,21H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIROUGBYAOFTDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(SC3=CC=CC=C3C2=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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